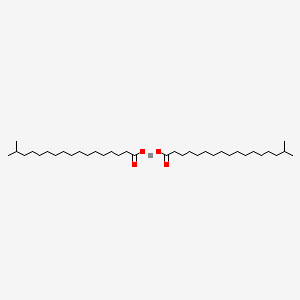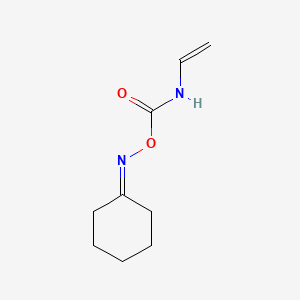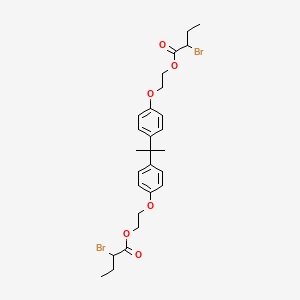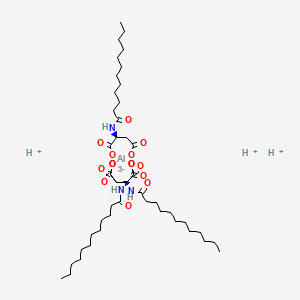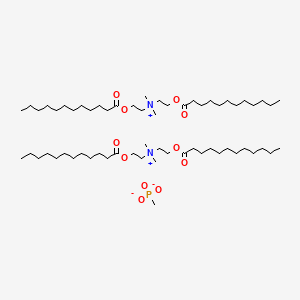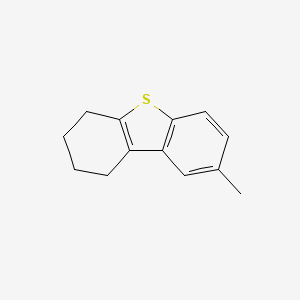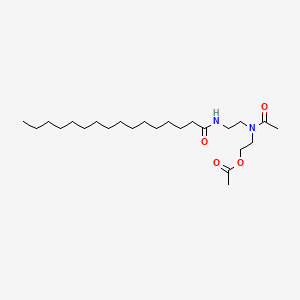
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate is a complex organic compound with a molecular formula of C24H46N2O4. This compound is characterized by its long carbon chain and multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the acetylation of amino groups and the formation of amide bonds. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(1-Oxohexadecyl)amino]ethyl]octadecanamide: This compound shares structural similarities but differs in its functional groups and chain length.
2-[acetyl[2-[(1-oxohexadecyl)amino]ethyl]amino]ethyl acetate: Another closely related compound with slight variations in its molecular structure.
Uniqueness
2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl acetate stands out due to its unique combination of functional groups and long carbon chain, which confer specific chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
94006-16-3 |
|---|---|
Molecular Formula |
C24H46N2O4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-[acetyl-[2-(hexadecanoylamino)ethyl]amino]ethyl acetate |
InChI |
InChI=1S/C24H46N2O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)25-18-19-26(22(2)27)20-21-30-23(3)28/h4-21H2,1-3H3,(H,25,29) |
InChI Key |
WQSCZRSBIWNPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN(CCOC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


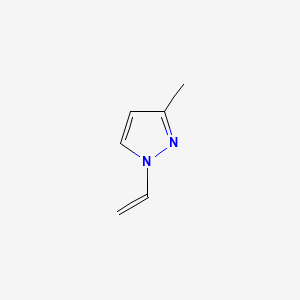
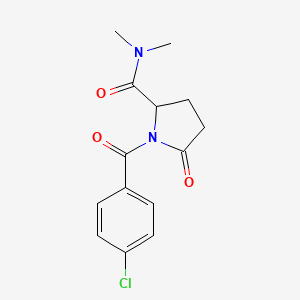
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

